2-Amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with amino, dichlorophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzonitrile with trifluoroacetic acid and ammonia, followed by cyclization to form the pyrimidine ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form corresponding phenyl derivatives.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives with reduced chlorine content.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)-6-phenylpyrimidine
- 2-Amino-6-(2,4-dichlorophenyl)-4-methylpyrimidine
- 2-Amino-6-(2,4-dichlorophenyl)-4-(difluoromethyl)pyrimidine
Uniqueness
2-Amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dichlorophenyl group provides opportunities for further functionalization through substitution reactions.
Properties
Molecular Formula |
C11H6Cl2F3N3 |
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Molecular Weight |
308.08 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3/c12-5-1-2-6(7(13)3-5)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H,(H2,17,18,19) |
InChI Key |
QRNNWSXDNFRVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
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